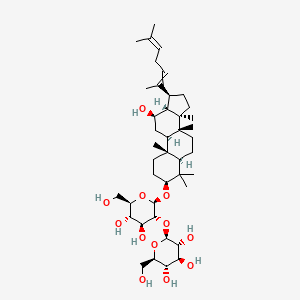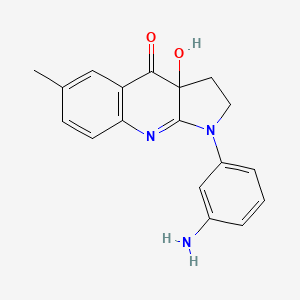
11,15,23-Trioxo-3beta,7beta-dihydroxy-lanost-8-ene-26-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,15,23-Trioxo-3beta,7beta-dihydroxy-lanost-8-ene-26-oic acid is a triterpenoid compound derived from lanostane. Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and fungi. This particular compound is known for its complex structure and potential biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,15,23-Trioxo-3beta,7beta-dihydroxy-lanost-8-ene-26-oic acid typically involves multiple steps, starting from simpler triterpenoid precursors. The process often includes oxidation, hydroxylation, and cyclization reactions. Specific reagents and catalysts, such as oxidizing agents (e.g., potassium permanganate) and acids (e.g., sulfuric acid), are used to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound may involve the extraction and purification from natural sources, such as the fruiting bodies of Ganoderma lucidum, a type of medicinal mushroom. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound to a high degree of purity.
Chemical Reactions Analysis
Types of Reactions
11,15,23-Trioxo-3beta,7beta-dihydroxy-lanost-8-ene-26-oic acid undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.
Reduction: Conversion of ketone groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Acids and bases: Sulfuric acid, sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which may exhibit different biological activities.
Scientific Research Applications
11,15,23-Trioxo-3beta,7beta-dihydroxy-lanost-8-ene-26-oic acid has several scientific research applications:
Chemistry: Used as a model compound to study triterpenoid synthesis and reactivity.
Biology: Investigated for its potential role in modulating biological pathways and cellular processes.
Medicine: Explored for its anti-inflammatory, anti-cancer, and immunomodulatory properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 11,15,23-Trioxo-3beta,7beta-dihydroxy-lanost-8-ene-26-oic acid involves its interaction with various molecular targets and pathways. It is known to inhibit nitric oxide production in microglial cells, which contributes to its anti-inflammatory effects . The compound may also interact with other cellular receptors and enzymes, modulating signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 12beta-acetoxy-3beta,7beta-dihydroxy-11,15,23-trioxo-lanost-8,16-dien-26-oic acid
- 3beta,7beta-dihydroxy-12beta-acetoxy-11,15,23-trioxo-5alpha-lanost-8-en-26-oic acid methyl ester
- 7beta,12beta-Dihydroxy-3,11,15,23-tetraoxolanosta-8-ene-26-oic acid
Uniqueness
11,15,23-Trioxo-3beta,7beta-dihydroxy-lanost-8-ene-26-oic acid is unique due to its specific hydroxylation and oxidation pattern, which imparts distinct biological activities compared to other triterpenoids. Its ability to modulate nitric oxide production and exhibit anti-inflammatory properties sets it apart from similar compounds.
Properties
Molecular Formula |
C30H44O7 |
|---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
(2R,6R)-6-[(3S,5R,7S,10S,13R,14R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21-22,32,34H,8-14H2,1-7H3,(H,36,37)/t15-,16-,18?,19+,21+,22+,28+,29-,30+/m1/s1 |
InChI Key |
LWPLEHFGBRFRKI-AMZHYPFPSA-N |
Isomeric SMILES |
C[C@H](CC(=O)C[C@@H](C)C(=O)O)C1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10788577.png)
![sodium;(E,2S,4R,8S)-8-[(2S,5R,7S,8R)-7-hydroxy-2-[(4S,5S,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B10788592.png)
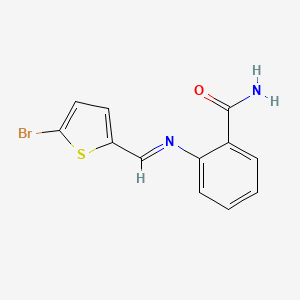

![[(4E,6E,9R,10E,12R,13S,16R,17S)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10788614.png)
![(2R,6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10788615.png)
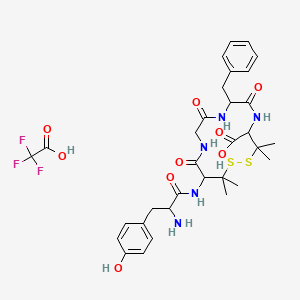
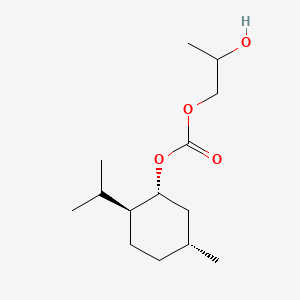
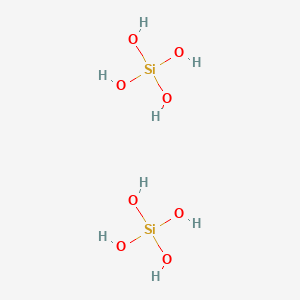
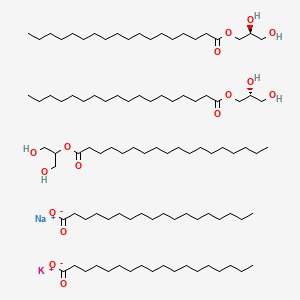
![N-[(2S)-3-amino-2-({3-methyl-N-[(2E,4Z)-8-methyldeca-2,4-dienoyl]-L-alpha-aspartyl}amino)butanoyl]-D-valyl-L-lysyl-3-hydroxy-L-alpha-aspartyl-L-alpha-aspartylglycyl-3-methyl-D-alpha-aspartyl-L-valyl-(4R)-4-methyl-L-proline](/img/structure/B10788644.png)
![N-[(4S,7R,10S,13S,16S,22R,25S,29R,30aS)-10-(4-aminobutyl)-22-(1-carboxyethyl)-13-[carboxy(hydroxy)methyl]-16-(carboxymethyl)-7,25-diisopropyl-3,29-dimethyl-1,5,8,11,14,17,20,23,26-nonaoxotriacontahydropyrrolo[2,1-c][1,4,7,10,13,16,19,22,25]nonaazacyclooctacosin-4-yl]-3-methyl-N(2)-[(2E,4Z)-8-methylnona-2,4-dienoyl]-L-alpha-asparagine](/img/structure/B10788654.png)
